molecular formula C15H18N2O5 B4394078 2-((TETRAHYDRO-FURAN-2-YLMETHYL)-AMINOOXALYL)-AMINO)-BENZOIC ACID METHYL ESTER

2-((TETRAHYDRO-FURAN-2-YLMETHYL)-AMINOOXALYL)-AMINO)-BENZOIC ACID METHYL ESTER

Cat. No.: B4394078
M. Wt: 306.31 g/mol
InChI Key: OWWNRLUJMCPCTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate is a complex organic compound with the molecular formula C15H18N2O5. This compound is characterized by its unique structure, which includes a benzoate ester, an oxo group, and a tetrahydrofuranyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((TETRAHYDRO-FURAN-2-YLMETHYL)-AMINOOXALYL)-AMINO)-BENZOIC ACID METHYL ESTER typically involves multiple steps. One common method includes the reaction of methyl 2-aminobenzoate with oxo[(tetrahydro-2-furanylmethyl)amino]acetyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce hydroxylated compounds .

Scientific Research Applications

Methyl 2-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((TETRAHYDRO-FURAN-2-YLMETHYL)-AMINOOXALYL)-AMINO)-BENZOIC ACID METHYL ESTER involves its interaction with specific molecular targets. The oxo group can form hydrogen bonds with biological molecules, while the tetrahydrofuranyl moiety may enhance its solubility and bioavailability. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

methyl 2-[[2-oxo-2-(oxolan-2-ylmethylamino)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5/c1-21-15(20)11-6-2-3-7-12(11)17-14(19)13(18)16-9-10-5-4-8-22-10/h2-3,6-7,10H,4-5,8-9H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWNRLUJMCPCTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-((TETRAHYDRO-FURAN-2-YLMETHYL)-AMINOOXALYL)-AMINO)-BENZOIC ACID METHYL ESTER
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2-((TETRAHYDRO-FURAN-2-YLMETHYL)-AMINOOXALYL)-AMINO)-BENZOIC ACID METHYL ESTER

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